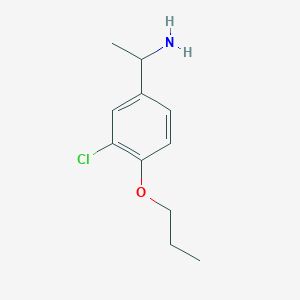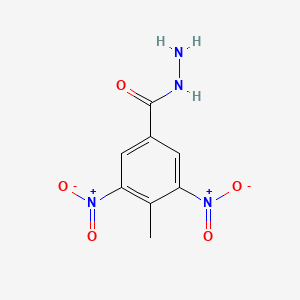
6-氯-2-氧代-2H-色烯-3-甲酰氯
描述
科学研究应用
有机化学中的合成和转化
6-氯-2-氧代-2H-色烯-3-甲酰氯用于合成各种有机化合物。Zakharov 等人 (2019 年) 讨论了它在合成 N-取代的 7-羟基-2-氧代-2H-色烯-6-甲酰胺中的应用,突出了它在创建含有二肽片段的化合物中的作用 (Zakharov 等,2019 年)。此外,El Azab 等人 (2014 年) 将其纳入多组分反应中,以生产具有显着抗菌活性的化合物 (El Azab 等,2014 年).
抗菌活性
一些研究集中于由 6-氯-2-氧代-2H-色烯-3-甲酰氯合成的衍生物的抗菌特性。Behrami (2014 年) 从 4-氯色烯-2-酮合成了新的衍生物,证明了它们对各种细菌菌株的有效性 (Behrami,2014 年)。此外,Bairagi 等人 (2009 年) 探索了 4-氯-3-香豆醛的席夫碱,显示出有效的抗菌活性 (Bairagi 等,2009 年).
新型有机化合物的合成
该化合物在合成各种新型有机化合物中也至关重要。Ismael 等人 (2016 年) 用它生产了一系列新的噻唑烷酮和氮杂环丁酮,突出了它在创建多样有机结构中的作用 (Ismael 等,2016 年)。此外,Keri 和 Hosamani (2010 年) 报告了它在 3-氯-4-[4-(2-氧代-2H-色烯-4-基甲氧基)苯基]-1-苯基氮杂环丁酮-2-酮衍生物的有效合成中的应用 (Keri 和 Hosamani,2010 年).
安全和危害
“6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
作用机制
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial, antifungal, anticancer, anti-hiv, and anti-inflammatory effects .
Mode of Action
Coumarin derivatives are known to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to affect multiple pathways, leading to their diverse biological activities .
Result of Action
Coumarin derivatives are known to have a wide range of effects at the molecular and cellular level .
生化分析
Biochemical Properties
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with various enzymes, including those involved in oxidative stress responses and metabolic pathways . For instance, it has been shown to inhibit certain enzymes by forming stable adducts, thereby affecting their catalytic activity .
Cellular Effects
The effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride exerts its effects through covalent binding interactions with biomolecules . The carbonyl chloride group reacts with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular metabolism . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .
Metabolic Pathways
6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and metabolic flux . The compound can alter metabolite levels by inhibiting or activating key enzymes in these pathways . This modulation of metabolic flux can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity .
Subcellular Localization
The subcellular localization of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is critical for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins, thereby modulating their activity and influencing cellular processes .
属性
IUPAC Name |
6-chloro-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMRYRFPMMGSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



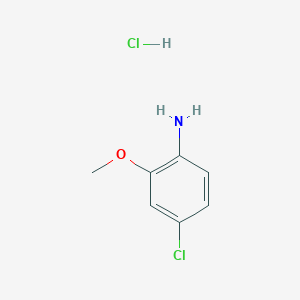
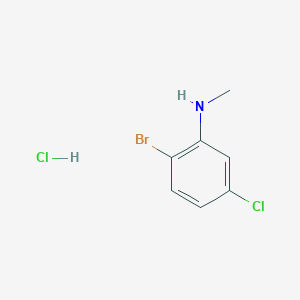
![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)


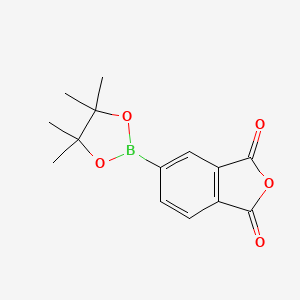
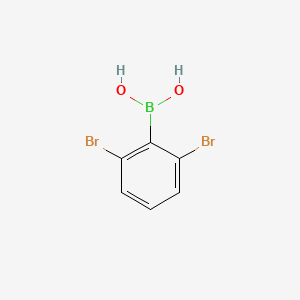
![N1-[(oxan-4-yl)methyl]benzene-1,2-diamine](/img/structure/B1420530.png)
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1420531.png)
